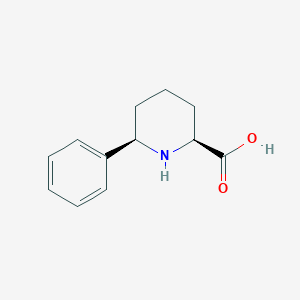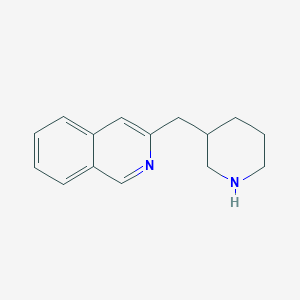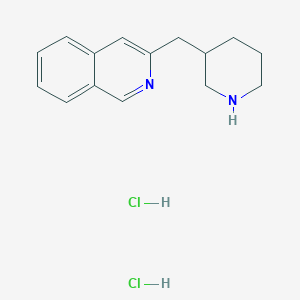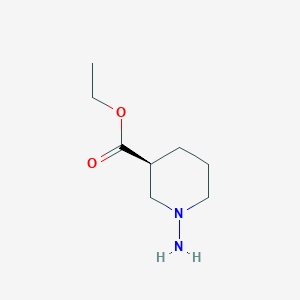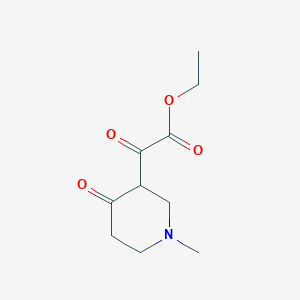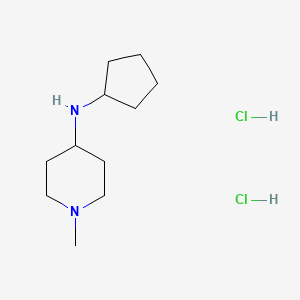
Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride is a chemical compound with the molecular formula C11H22N2. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclopentyl group attached to a piperidine ring, making it a valuable tool in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride typically involves the reaction of cyclopentylamine with 1-methyl-4-piperidone. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.
化学反应分析
Types of Reactions
Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving neurotransmitter systems and receptor binding.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular signaling and physiological responses.
相似化合物的比较
Similar Compounds
1-Methyl-4-(piperidin-4-yl)-piperazine: Similar in structure but with a piperazine ring instead of a piperidine ring.
Cyclopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid: Contains a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride is unique due to its specific cyclopentyl and piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications.
属性
IUPAC Name |
N-cyclopentyl-1-methylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-13-8-6-11(7-9-13)12-10-4-2-3-5-10;;/h10-12H,2-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFPIUDGTHEUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
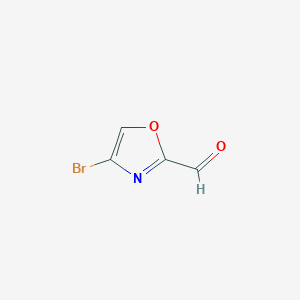
![7-Chloro-2-methyl-4,5-dihydro-naphtho[1,2-d]oxazole](/img/structure/B8188749.png)
![2-Methyl-4,5-dihydronaphtho[1,2-d]oxazole](/img/structure/B8188755.png)




